molecular formula C24H24N2O4 B4017030 N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No. B4017030
M. Wt: 404.5 g/mol
InChI Key: UCRSWGMPOQYYEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions starting with specific phenols or acetanilides and employing catalytic systems for efficient transformation. For instance, Zhang Da-yang (2004) discussed the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide via alkylation and nitration, achieving significant yields under optimized conditions. Similarly, Vavasori, Capponi, and Ronchin (2023) described a one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide, utilizing a Pd(II)-complex catalytic system for reductive carbonylation of nitrobenzene, indicating the possibility of applying similar methodologies for the synthesis of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (Zhang Da-yang, 2004); (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been analyzed through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Dou, Fuess, Weiss, Gowda, and Krishnan (1997) reported on the crystal structures of N-(4-methyl phenyl)-2,2,2-trichloroacetamide and related compounds, detailing the planarity of the phenyl rings and acetamide groups, which suggests minimal strain and indicates the structural integrity of these molecules (S. Dou, H. Fuess, A. Weiss, B. Gowda, V. G. Krishnan, 1997).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can be influenced by substituents on the aromatic ring and the presence of functional groups. The study by Krivoruchka et al. (2004) on N-(4-Methyl-2-nitrophenyl)acetamide explored the formation of complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds, which may offer insights into the reactivity of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide under similar conditions (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds in various environments. The work by Jansukra et al. (2021) on anion detection using synthesized acetamide derivatives highlights the importance of these properties in practical applications, providing a framework for analyzing the physical properties of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (P. Jansukra, Tanwawan Duangthongyou, Songwut Suramitr, K. Chainok, B. Wannalerse, 2021).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interactions with other substances. The study of micellar catalysis by Broxton (1981) provides insights into how different environments and catalysts can influence the hydrolysis of acetamide derivatives, which could be relevant for N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide under similar conditions (T. J. Broxton, 1981).

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-17-15-20(26(28)29)11-14-22(17)25-23(27)16-30-21-12-9-19(10-13-21)24(2,3)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSWGMPOQYYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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